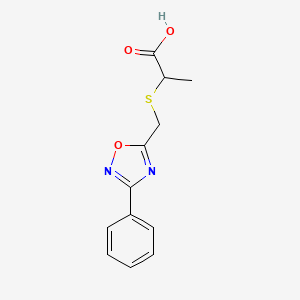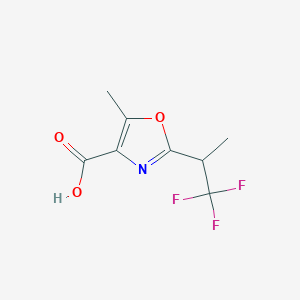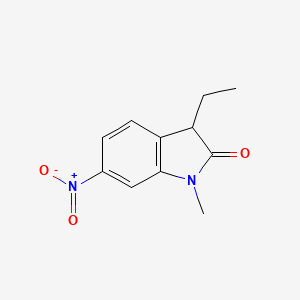
2-Methoxy-3-methyl-4-vinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-methyl-4-vinylpyridine is an organic compound that belongs to the class of vinylpyridines. Vinylpyridines are known for their applications in polymer chemistry due to their ability to undergo polymerization reactions. This compound is characterized by the presence of a methoxy group at the 2-position, a methyl group at the 3-position, and a vinyl group at the 4-position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-4-vinylpyridine can be achieved through various methods. One common approach involves the reaction of 2-methoxy-3-methylpyridine with a vinylating agent under suitable conditions. The reaction typically requires a catalyst and may involve the use of solvents to facilitate the process. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods often focus on maximizing yield while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-3-methyl-4-vinylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce ethyl-substituted pyridines.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-methyl-4-vinylpyridine has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyvinylpyridine-based polymers, which have applications in coatings, adhesives, and ion-exchange resins.
Electrochemical Applications: The compound is utilized in the development of polyvinylpyridine-based electrodes for sensors and electrochemical devices.
Biological Studies: Research on the biological activity of vinylpyridines includes their potential use as antimicrobial agents and in drug delivery systems.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3-methyl-4-vinylpyridine in various applications involves its ability to undergo polymerization and participate in chemical reactions. In polymer chemistry, the vinyl group allows for the formation of long polymer chains through radical or ionic polymerization mechanisms. The methoxy and methyl groups can influence the reactivity and stability of the compound in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Vinylpyridine: Similar in structure but lacks the methoxy and methyl groups.
4-Vinylpyridine: Similar but with the vinyl group at the 4-position and no methoxy or methyl groups.
2-Methoxy-4-vinylpyridine: Similar but with the methoxy group at the 2-position and the vinyl group at the 4-position.
Uniqueness
2-Methoxy-3-methyl-4-vinylpyridine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. The presence of both methoxy and methyl groups, along with the vinyl group, provides distinct chemical properties that can be leveraged in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
4-ethenyl-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-4-8-5-6-10-9(11-3)7(8)2/h4-6H,1H2,2-3H3 |
InChI-Schlüssel |
QQIIMHPOKAZLFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)











